2-(2,3-Dimethyl-benzoyl)-cyclohexanecarboxylic acid
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Overview
Description
2-(2,3-Dimethyl-benzoyl)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-benzoyl)-cyclohexanecarboxylic acid typically involves the Friedel-Crafts acylation of cyclohexanecarboxylic acid with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
2-(2,3-Dimethyl-benzoyl)-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzoic acid
- 2,5-Dimethylbenzoic acid
- 2,3-Dimethoxybenzoic acid
Uniqueness
2-(2,3-Dimethyl-benzoyl)-cyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a 2,3-dimethylbenzoyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural complexity also allows for diverse chemical modifications, enhancing its utility in research and industrial processes.
Properties
IUPAC Name |
2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDFPUOTMLTPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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